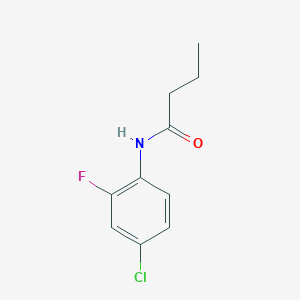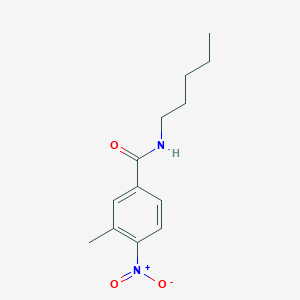
3-methyl-4-nitro-N-pentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-nitro-N-pentylbenzamide is an organic compound with the molecular formula C12H16N2O3 It is a derivative of benzamide, featuring a nitro group at the 4-position, a methyl group at the 3-position, and a pentyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-pentylbenzamide typically involves the nitration of 3-methylbenzoic acid followed by amide formation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the aromatic ring. The resulting 3-methyl-4-nitrobenzoic acid is then reacted with pentylamine under appropriate conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-nitro-N-pentylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3-methyl-4-amino-N-pentylbenzamide.
Oxidation: 3-methyl-4-nitroso-N-pentylbenzamide.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Methyl-4-nitro-N-pentylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-methyl-4-nitro-N-pentylbenzamide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitro-N-pentylbenzamide
- 3-Methyl-4-nitrobenzoic acid
- 4-Methyl-3-nitro-N-phenylbenzamide
- N-Butyl-4-nitro-N-phenylbenzamide
Uniqueness
3-Methyl-4-nitro-N-pentylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group at the 4-position and the pentyl group attached to the nitrogen atom differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-methyl-4-nitro-N-pentylbenzamide |
InChI |
InChI=1S/C13H18N2O3/c1-3-4-5-8-14-13(16)11-6-7-12(15(17)18)10(2)9-11/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) |
Clave InChI |
YNYNHXNCDQVRGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14930880.png)

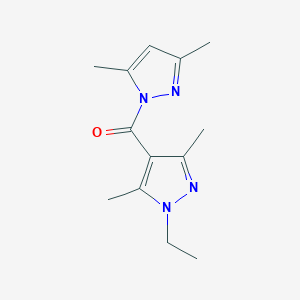

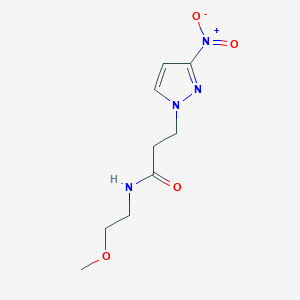
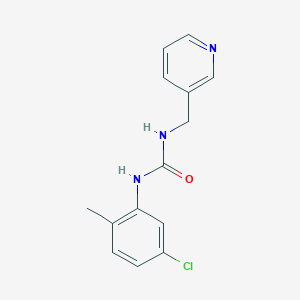
![(4-Benzylpiperazin-1-yl)[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B14930903.png)
![N-(3-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B14930911.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14930917.png)
![1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methyl-1-(2-phenylethyl)thiourea](/img/structure/B14930928.png)

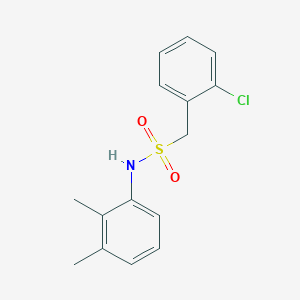
methanone](/img/structure/B14930943.png)
